Chlorinated phenol compounds, including 3-Chlorothiophenol, are a group of chemicals that have been detected in various environmental settings, such as effluents from paper manufacturing plants. These compounds have drawn attention due to their potential disruptive effects on thyroid hormone functions and their presence in wastewater, raising concerns about their impact on human health and ecosystems1. The study of these compounds is crucial to understand their mechanisms of action and to assess their applications in various fields, including their potential use as inhibitors of lipid oxidation and as antimicrobial agents in food preservation23.
Chlorogenic acid, a chlorinated phenol compound, has demonstrated antimicrobial activity against a range of organisms and has been used as a food additive to preserve fish and seafood products. Its ability to inhibit lipid oxidation and protect other bioactive compounds in food makes it a valuable candidate for the formulation of dietary supplements and functional foods3.
Chlorinated phenol compounds have been identified in wastewater downstream from paper manufacturing plants. The presence of these compounds in the environment poses a risk of thyroid disruption in wildlife and potentially in humans. The development of assays to screen for thyroid-disrupting chemicals in environmental wastewater is an important application in the field of environmental health1.
In the field of biocatalysis, enzymes such as CYP102A1 from Bacillus megaterium have been used to hydroxylate phenolic compounds like phlorizin, producing hydroxylated derivatives with potential health benefits, such as increased bioavailability and water solubility4.
Chlorogenic acid has also been studied for its neuroprotective effects, particularly in the context of amnesia induced by scopolamine. It has been found to inhibit acetylcholinesterase activity and oxidative stress in the brain, suggesting its potential application in the treatment of cognitive impairments5.
Sodium chlorite, another chlorinated compound, has been shown to inhibit enzymatic browning in fresh-cut produce by inactivating polyphenol oxidase (PPO) and degrading phenolic substrates like chlorogenic acid. This property is valuable for maintaining the quality and appearance of food products6.
The mechanism of action of chlorinated phenol compounds involves competitive interactions with thyroid hormone binding to transthyretin (TTR) and thyroid hormone receptors (TR). These interactions can disrupt the endocrine system, particularly thyroid hormone functions, which are critical for metabolism, growth, and development1. Additionally, chlorinated phenols like chlorogenic acid (CGA) have been shown to inhibit lipid oxidation by interacting with enzymes such as lipase and lipoxygenase, which are responsible for accelerating lipid oxidation. The binding of CGA to these enzymes leads to changes in their 3D structures and a reduction in their activity, which is beneficial for preserving the quality of food products2.
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